molecular formula C8H14N4 B2585321 1-cyclopentyl-1H-pyrazole-3,5-diamine CAS No. 1250876-38-0

1-cyclopentyl-1H-pyrazole-3,5-diamine

Cat. No.: B2585321
CAS No.: 1250876-38-0
M. Wt: 166.228
InChI Key: YMISJZAFHSQRBJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound belongs to the class of pyrazoles, which are known for their versatile scaffolds in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazole-3,5-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound finds applications in the development of agrochemicals and other industrial products

Preparation Methods

The synthesis of 1-cyclopentyl-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with a suitable reagent to yield the pyrazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial in various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

1-Cyclopentyl-1H-pyrazole-3,5-diamine can be compared with other similar compounds, such as:

    1,3,5-Trisubstituted-1H-pyrazoles: These compounds also exhibit significant biological activities and are used in various applications, including as fluorescent probes and therapeutic agents.

    3-Cyclopentyl-1H-pyrazole: This compound shares a similar core structure but differs in its substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

1-cyclopentylpyrazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMISJZAFHSQRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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